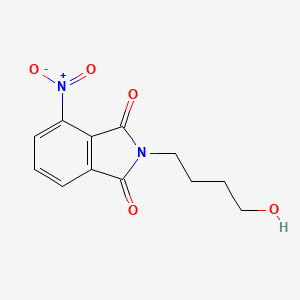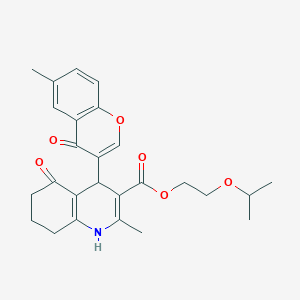![molecular formula C25H28ClN7O3 B11671603 2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)
2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪是一种复杂的有机化合物,以其独特的化学结构和在各个科学领域的潜在应用而闻名。该化合物具有一个以吗啉和肼基取代的三嗪核心,使其成为药物化学和材料科学领域的研究对象。
准备方法
合成路线和反应条件
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪的合成通常涉及多个步骤,从中间体化合物的制备开始。一种常见的路线包括将 4-氯苄醇与苯甲醛衍生物缩合以形成苯亚甲基中间体。然后,该中间体与肼衍生物反应引入肼基。 最后,通过涉及吗啉和其他试剂的环化反应构建三嗪核心 .
工业生产方法
该化合物的工业生产可能涉及优化反应条件以确保高产率和纯度。这包括控制温度、压力和使用催化剂来促进反应。 该过程还可能涉及纯化步骤,如重结晶或色谱法来分离所需产物 .
化学反应分析
反应类型
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常用试剂和条件
这些反应中使用的常用试剂包括:
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
催化剂: 酸或碱催化剂,以促进取代反应
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌特性。
医药: 探索其潜在的治疗应用,包括药物开发。
工业: 用于开发先进材料,如聚合物或涂层
作用机制
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。 确切的分子靶标和途径取决于具体的应用和使用环境 .
相似化合物的比较
类似化合物
- 2-((2E)-2-{4-[(4-氯苄基)氧基]苯亚甲基}肼基)-N-(3-氰基-4,5,6,7-四氢-1-苯并噻吩-2-基)-2-氧代乙酰胺
- 2-((2E)-2-{4-[(4-氯苄基)氧基]苯亚甲基}肼基)-N-(4-甲氧基苯基)-2-氧代乙酰胺
独特性
2-[(2E)-2-{3-[(4-氯苄基)氧基]苯亚甲基}肼基]-4,6-二(吗啉-4-基)-1,3,5-三嗪区别于类似化合物的独特之处在于其官能团的独特组合,赋予其独特的化学和生物特性。 这种独特性使其成为各种研究和工业应用中的一种宝贵化合物 .
属性
分子式 |
C25H28ClN7O3 |
|---|---|
分子量 |
510.0 g/mol |
IUPAC 名称 |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H28ClN7O3/c26-21-6-4-19(5-7-21)18-36-22-3-1-2-20(16-22)17-27-31-23-28-24(32-8-12-34-13-9-32)30-25(29-23)33-10-14-35-15-11-33/h1-7,16-17H,8-15,18H2,(H,28,29,30,31)/b27-17+ |
InChI 键 |
PZRIHYULWOIXOX-WPWMEQJKSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N5CCOCC5 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11671521.png)
![(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671523.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11671533.png)

![1-{11-[2-(benzyloxy)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-2,2,2-trifluoroethanone](/img/structure/B11671540.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11671566.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
